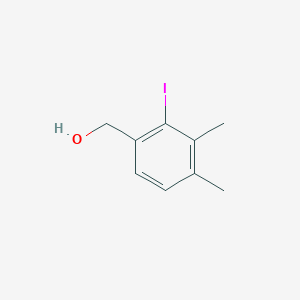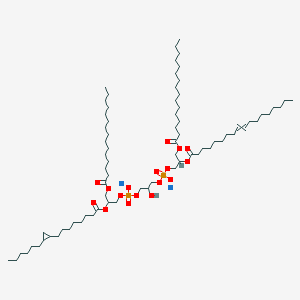
Cardiolipin (E. coli, Disodium Salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cardiolipin (E. coli) (sodium salt) is a unique phospholipid primarily found in the inner membrane of the Gram-negative bacterium Escherichia coli. It is an anionic lipid that plays a crucial role in the structural and functional integrity of bacterial membranes. Cardiolipin is composed of a glycerol backbone linked to two phosphatidate moieties, making it distinct from other phospholipids due to its dimeric structure and the presence of four acyl chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized through the condensation of phosphatidylglycerol and phosphatidylethanolamine, with the elimination of ethanolamine. This reaction is catalyzed by cardiolipin synthase enzymes, specifically ClsA, ClsB, and ClsC in Escherichia coli .
Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from bacterial cultures. The process typically includes the growth of Escherichia coli in controlled conditions, followed by cell lysis and lipid extraction using organic solvents. The extracted lipids are then purified through chromatographic techniques to isolate cardiolipin .
Chemical Reactions Analysis
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phosphate groups, often involving nucleophilic reagents.
Major Products:
Oxidation Products: Cardiolipin hydroperoxides.
Reduction Products: Reduced cardiolipin species.
Substitution Products: Modified cardiolipin derivatives with altered phosphate groups.
Scientific Research Applications
Cardiolipin (E. coli) (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
Cardiolipin exerts its effects by interacting with membrane proteins and influencing membrane curvature. It binds specifically to certain proteins, such as AmtB and SecYEG, stabilizing their structure and function . Cardiolipin also plays a role in the formation of membrane domains, which are crucial for various cellular processes .
Comparison with Similar Compounds
- Phosphatidylethanolamine (PE)
- Phosphatidylglycerol (PG)
- Phosphatidylserine (PS)
Comparison: Cardiolipin is unique due to its dimeric structure and the presence of four acyl chains, which confer distinct biophysical properties compared to other phospholipids. Unlike phosphatidylethanolamine and phosphatidylglycerol, cardiolipin has a higher propensity to form non-bilayer structures, which is essential for its role in membrane curvature and protein stabilization .
Properties
Molecular Formula |
C75H140Na2O17P2 |
|---|---|
Molecular Weight |
1421.8 g/mol |
IUPAC Name |
disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2 |
InChI Key |
ZGXBPVVNHLSVRG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


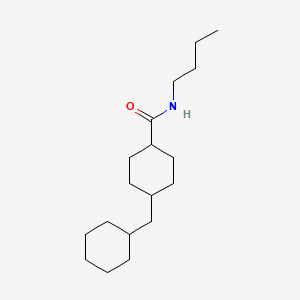



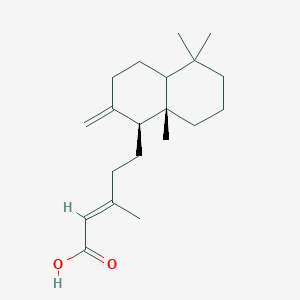

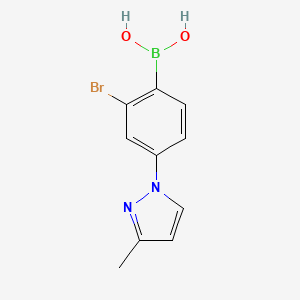
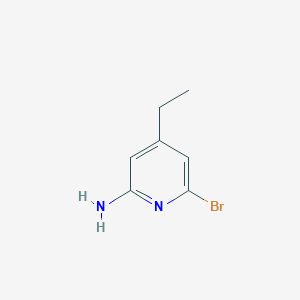
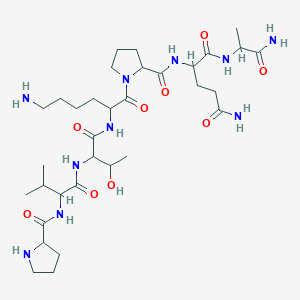
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)

